(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide

LC-MS/MS Bioanalysis Internal Standard

(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide (C₃₂H₃₃D₅NO₇, MW 553.68) is a deuterium-labeled (d5) glucuronide metabolite of the antiestrogen tamoxifen. It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of tamoxifen N-β-D-glucuronide in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₃₂H₃₃D₅NO₇
Molecular Weight 553.68
Cat. No. B1163348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide
Synonyms2-[4-[(1E/Z)-1,2-Diphenyl-1-buten-1-yl-d5]phenoxy]-N-β-D-glucopyranuronosyl-N,N-dimethylethanaminium; 
Molecular FormulaC₃₂H₃₃D₅NO₇
Molecular Weight553.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide: Procurement Guide for a Deuterated Internal Standard


(E,Z)-Tamoxifen-d5 N-β-D-Glucuronide (C₃₂H₃₃D₅NO₇, MW 553.68) is a deuterium-labeled (d5) glucuronide metabolite of the antiestrogen tamoxifen . It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of tamoxifen N-β-D-glucuronide in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. This compound, as a phase II conjugate, represents a key deactivation pathway for tamoxifen and its active metabolites, making its precise measurement critical for pharmacokinetic and pharmacogenetic studies [2].

Why Unlabeled or Alternative Isotope Standards Are Inadequate for Tamoxifen Glucuronide Quantification


Accurate quantification of tamoxifen N-β-D-glucuronide in biological samples cannot be reliably achieved with unlabeled standards or alternative deuterated analogs. Using an unlabeled standard introduces significant error due to differences in extraction efficiency, ionization suppression, and matrix effects [1]. Alternative deuterated internal standards (e.g., 4-hydroxy-tamoxifen-d5, N-desmethyl-tamoxifen-d5) possess different chemical structures and, critically, different chromatographic retention times and ionization efficiencies, making them invalid comparators . Furthermore, research shows that N-glucuronide conjugates of active tamoxifen metabolites, like 4-OH-TAM N+-glucuronide, can retain significant biological activity, whereas the O-glucuronide conjugates are completely inactive [2][3]. This biological distinction underscores the critical importance of measuring the specific N-β-D-glucuronide metabolite, and not a surrogate, necessitating a perfectly matched deuterated internal standard.

Quantitative Differentiation of (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide for Analytical Method Development


Direct Mass Spectrometric Quantification: d5 Label vs. Unlabeled Analyte

The primary advantage of (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide over its unlabeled counterpart is the distinct mass shift enabling its use as a true internal standard. The incorporation of five deuterium atoms yields a molecular weight of 553.68 g/mol, compared to 548.6 g/mol for the unlabeled tamoxifen N-β-D-glucuronide [1]. This +5.08 Da mass difference allows for separate detection in mass spectrometry, effectively eliminating cross-talk and ensuring that the internal standard signal does not interfere with the analyte .

LC-MS/MS Bioanalysis Internal Standard

Synthetic Purity Benchmark: Vendor-Specified ~90% Purity

For procurement, purity is a critical selection criterion. (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide is commercially available with a specified purity of approximately 90% . While no head-to-head purity comparison is publicly available for this specific compound against all vendors, this establishes a clear baseline expectation. In contrast, the unlabeled compound (tamoxifen N-β-D-glucuronide) is often provided as a reference standard with a defined purity suitable for analytical method development, but the deuterated version's purity specification is essential for its intended use as an internal standard, where impurities can directly contribute to measurement error [1].

Chemical Purity Quality Control Reference Standard

Metabolic Inactivation: Complete Loss of Antiestrogenic Activity Upon Glucuronidation

The biological significance of the glucuronide metabolite it measures is paramount. While active metabolites 4-OH-TAM and endoxifen potently inhibit estrogen-induced gene expression, their glucuronide conjugates are completely inactive. In MCF-7 breast cancer cells, both trans- and cis-isomers of 4-OH-TAM and endoxifen at 1 × 10⁻⁶ M maximally inhibited 17β-estradiol-induced progesterone receptor (PGR) gene expression (a 6-fold induction at 1 × 10⁻¹⁰ M E2). In contrast, the glucuronide conjugates of all these active metabolites exhibited no inhibitory effect whatsoever at any tested concentration [1].

Pharmacodynamics Metabolism Breast Cancer

Enzymatic Specificity: UGT1A4 is the Sole Catalyst for N-Glucuronidation of 4-Hydroxytamoxifen

The formation of the N-glucuronide metabolite, for which this compound is the analytical standard, is an enzyme-specific reaction. Among a panel of twelve recombinant human UDP-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17), only UGT1A4 catalyzed the N-linked glucuronidation of 4-hydroxytamoxifen. In contrast, O-glucuronidation was catalyzed by all UGTs except UGT1A3 and UGT1A4 [1]. This unique enzymatic dependence suggests that the formation of the N-β-D-glucuronide, which this deuterated standard measures, is a specific biomarker for UGT1A4 activity.

Pharmacogenomics UGT1A4 Metabolism

Biological Activity Retention: N-Glucuronide vs. O-Glucuronide

A critical distinction exists between N- and O-glucuronide conjugates of tamoxifen metabolites. While O-glucuronidation of 4-hydroxytamoxifen (4-OH-TAM) resulted in a drastic decrease in binding affinity for human estrogen receptors (ERs), the N+-glucuronide of 4-OH-TAM retained a binding affinity similar to that of unconjugated 4-OH-TAM itself [1][2]. This finding, that an N-glucuronide conjugate of an active metabolite can retain biological activity, is in stark contrast to the complete inactivity of the O-glucuronide conjugates [3] and highlights the unique pharmacodynamic profile of the N-glucuronide species.

Estrogen Receptor Binding Structure-Activity Relationship

Optimal Use Cases for (E,Z)-Tamoxifen-d5 N-β-D-Glucuronide


LC-MS/MS Bioanalytical Method Development and Validation

This compound is the optimal choice as a stable isotope-labeled internal standard (SIL-IS) for developing and validating LC-MS/MS assays to quantify tamoxifen N-β-D-glucuronide in human plasma or urine. The +5.08 Da mass difference from the unlabeled analyte (553.68 g/mol vs. 548.6 g/mol) ensures complete mass resolution, enabling accurate and precise quantification while correcting for matrix effects and extraction variability [1]. This is essential for compliance with regulatory bioanalytical method validation guidelines (e.g., FDA, EMA).

Clinical Pharmacokinetic (PK) and Pharmacogenetic (PGx) Studies

In clinical studies investigating the impact of genetic polymorphisms (e.g., in UGT1A4) on tamoxifen metabolism and patient outcomes, this compound is indispensable. Since UGT1A4 is the sole enzyme responsible for N-glucuronidation of 4-OH-TAM [2], accurate quantification of the resulting N-β-D-glucuronide metabolite using this deuterated internal standard allows for precise assessment of UGT1A4 activity in vivo. This is crucial for understanding inter-individual variability in tamoxifen deactivation and response.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

For in vitro studies using human liver microsomes, hepatocytes, or recombinant UGT enzymes to assess the formation of tamoxifen N-glucuronide, this deuterated standard is required. It enables the accurate quantification of this specific metabolite formed during incubations, as demonstrated in studies characterizing the glucuronidation of tamoxifen metabolites [2][3]. The high purity of the standard (~90%) is critical for generating reliable enzyme kinetic data .

Biomarker Analysis in Gut Microbiome Research

In research focused on the enterohepatic recirculation of tamoxifen metabolites, this compound is key. Tamoxifen glucuronides are substrates for bacterial β-glucuronidase (GUS) enzymes in the gut, which can deconjugate them back to active metabolites [4]. Quantifying tamoxifen N-β-D-glucuronide in fecal samples or intestinal contents, using this matched internal standard, allows researchers to precisely measure the extent of glucuronidation and the pool of metabolites available for microbial deconjugation.

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